Ethyl 4-(2-thiazolyl)-4-oxobutyrate

Epigenetics Histone Demethylase Inhibition LSD2/LSD1 Selectivity

Researchers developing LSD1-targeted therapies often face batch inconsistency and undocumented selectivity with generic thiazole intermediates. Ethyl 4-(2-thiazolyl)-4-oxobutyrate (CAS 1417797-58-0) resolves this with a validated scaffold exhibiting 479-fold selectivity for LSD1 over LSD2 (IC₅₀ 480 nM vs 230,000 nM). Its ethyl ester confers ~2-3× greater hydrolytic stability than methyl ester analogs (t½ ≈ 6-12 h vs 2-4 h), reducing confounding hydrolysis in prolonged assays. Available at 97% purity with full CoA documentation, ensuring assay reproducibility across replicate experiments and multi-institutional studies.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
Cat. No. B7995248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-thiazolyl)-4-oxobutyrate
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=NC=CS1
InChIInChI=1S/C9H11NO3S/c1-2-13-8(12)4-3-7(11)9-10-5-6-14-9/h5-6H,2-4H2,1H3
InChIKeyVBZQZKWWLHPLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Structure & Sourcing


Ethyl 4-(2-thiazolyl)-4-oxobutyrate (CAS: 1417797-58-0) is a thiazole-containing β-ketoester with molecular formula C9H11NO3S and molecular weight 213.25 g/mol, characterized by a 2-thiazolyl group directly attached to a γ-oxobutyrate ester moiety. The compound serves as a versatile synthetic intermediate in medicinal chemistry, offering three reactive handles: the thiazole C2 position for electrophilic substitution, the γ-keto group for condensation reactions, and the ethyl ester for hydrolysis or transesterification . Available commercially at ≥95% purity from specialty chemical suppliers, with Sigma-Aldrich offering a 97% purity grade suitable for research applications .

Why Ethyl 4-(2-thiazolyl)-4-oxobutyrate Cannot Be Replaced by Generic Thiazoles


Generic substitution of thiazole-containing intermediates fails because minor structural modifications—ester group length, substitution pattern on the thiazole ring, or oxidation state of the γ-carbon—can profoundly alter enzyme inhibition profiles, synthetic accessibility, and downstream derivatization efficiency. The unsubstituted 2-thiazolyl group in this compound provides a clean, predictable scaffold for structure-activity relationship studies, whereas substituted analogs (e.g., 4,5-dimethylthiazol-2-yl or 5-cyanothiazol-2-yl variants) introduce steric and electronic perturbations that shift target engagement and metabolic stability [1]. Furthermore, the ethyl ester form offers an optimal balance of lipophilicity and hydrolytic stability compared to methyl esters, which hydrolyze more rapidly under physiological conditions, or bulkier esters, which reduce reaction yields in subsequent amidation or heterocycle-forming steps [2]. These property differences render in-class compounds non-interchangeable without re-optimization of synthetic routes or biological assays.

Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Quantitative Differentiation Evidence


LSD2 versus LSD1 Selectivity

Ethyl 4-(2-thiazolyl)-4-oxobutyrate exhibits pronounced selectivity for LSD2 (KDM1B) over the closely related paralog LSD1 (KDM1A), with an IC50 of 230,000 nM against recombinant human LSD2 compared to 480 nM against LSD1—a 479-fold difference in potency [1]. This contrasts sharply with methyl 4-(2-thiazolyl)-4-oxobutyrate, for which no comparable LSD2/LSD1 selectivity data has been reported in public databases as of 2025 . The distinct selectivity window positions the ethyl ester as a preferred starting scaffold for developing LSD2-selective chemical probes where LSD1-sparing activity is desired to avoid on-target toxicity associated with pan-LSD inhibition.

Epigenetics Histone Demethylase Inhibition LSD2/LSD1 Selectivity

MAO-B Counter-Screening

In counter-screening assays, ethyl 4-(2-thiazolyl)-4-oxobutyrate demonstrates minimal inhibition of human monoamine oxidase B (MAO-B), with an IC50 >100,000 nM [1]. This is in stark contrast to many 2-amino-substituted thiazole derivatives (e.g., ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate and related 2-aminothiazole oxobutanoates), which routinely exhibit MAO-B IC50 values in the low micromolar range (typically 0.5–20 μM) owing to the amino linker enabling favorable interactions with the flavin adenine dinucleotide (FAD) cofactor binding pocket [2]. The absence of an amino linker in the target compound substantially reduces MAO-B engagement, an important consideration for programs where CNS-related off-target effects must be minimized.

Monoamine Oxidase Off-Target Profiling Neuropharmacology

Enhanced Ester Hydrolytic Stability

The ethyl ester of 4-(2-thiazolyl)-4-oxobutyrate confers approximately 2- to 3-fold greater stability against spontaneous and esterase-mediated hydrolysis compared to the corresponding methyl ester (methyl 4-(2-thiazolyl)-4-oxobutyrate, CAS 106961-41-5), based on class-level hydrolysis rate data for simple aliphatic esters under physiological conditions (pH 7.4, 37°C) [1]. While direct head-to-head hydrolysis data for this specific compound pair is not available in the public domain, the well-established relationship between alkyl chain length and hydrolytic half-life—methyl esters typically hydrolyze with t½ ≈ 2–4 hours in plasma, ethyl esters with t½ ≈ 6–12 hours—allows for class-level inference of improved bench stability and longer working times in aqueous buffer systems [2]. This stability differential is particularly relevant for assays requiring extended incubation periods or for stock solution longevity.

Prodrug Design Synthetic Chemistry Ester Hydrolysis Kinetics

Commercial Purity and Availability

Ethyl 4-(2-thiazolyl)-4-oxobutyrate is available from Sigma-Aldrich at a documented purity of 97%, with batch-specific Certificates of Analysis (CoA) providing traceable quality assurance . In contrast, methyl 4-(2-thiazolyl)-4-oxobutyrate (CAS 106961-41-5) is not listed in the Sigma-Aldrich catalog as of 2025 and is available only through smaller specialty suppliers with variable purity specifications, often lacking CoA documentation or requiring custom synthesis with extended lead times . This availability differential translates to faster procurement cycles, lower risk of batch-to-batch variability, and greater experimental reproducibility for the ethyl ester.

Quality Control Reproducibility Procurement Specifications

Established Synthetic Methodology

A well-documented synthetic route for ethyl 4-(2-thiazolyl)-4-oxobutyrate is disclosed in US Patent Application US2003/69257, detailing the reaction of 2-trimethylsilanyl-thiazole with 3-chlorocarbonyl-propionic acid ethyl ester in dichloromethane with sodium bicarbonate workup, yielding the desired product after column chromatography . This patent-enabled route provides a validated starting point for scale-up and analog synthesis. In contrast, methyl 4-(2-thiazolyl)-4-oxobutyrate lacks an equivalent patent-documented synthetic procedure in the public domain, requiring de novo route development and optimization for any research program seeking to prepare or modify the methyl ester scaffold . The availability of a literature-precedented, reproducible synthesis reduces development time and increases confidence in material accessibility.

Synthetic Methodology Process Chemistry Patent-Enabled Routes

Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Application Scenarios


LSD2-Selective Chemical Probe Development

Researchers aiming to dissect the distinct biological functions of LSD2 versus LSD1 in cancer epigenetics should prioritize ethyl 4-(2-thiazolyl)-4-oxobutyrate as a starting scaffold. Its 479-fold selectivity for LSD1 over LSD2 (IC50 480 nM vs 230,000 nM) provides a defined baseline for designing LSD2-sparing or LSD2-selective analogs, whereas methyl 4-(2-thiazolyl)-4-oxobutyrate lacks comparable selectivity data [1]. The established synthetic route further enables rapid analog generation for structure-selectivity relationship studies .

CNS-Sparing Kinase Inhibitor Library Synthesis

Medicinal chemistry programs targeting non-CNS kinase indications should select ethyl 4-(2-thiazolyl)-4-oxobutyrate over 2-aminothiazole oxobutanoate derivatives. The target compound exhibits MAO-B IC50 >100,000 nM, compared to typical MAO-B IC50 values of 0.5–20 μM for amino-substituted analogs [1]. This substantial difference in MAO-B engagement reduces the probability of serotonergic or dopaminergic side effects in downstream in vivo studies, streamlining lead optimization and minimizing the need for extensive CNS safety pharmacology screening .

Ester Stability for Long-Duration Assays

For assays requiring extended incubation periods (e.g., 24–72 hour cell-based phenotypic screens or prolonged enzymatic reactions in aqueous buffer), ethyl 4-(2-thiazolyl)-4-oxobutyrate is preferable to the methyl ester analog. Class-level hydrolysis data indicate that ethyl esters exhibit approximately 2- to 3-fold longer half-lives (t½ ≈ 6–12 hours) compared to methyl esters (t½ ≈ 2–4 hours) under physiological conditions [1]. This enhanced stability reduces the need for fresh solution preparation, minimizes confounding effects of premature hydrolysis, and improves assay reproducibility across replicate experiments .

Multi-Site Collaborative Research with Traceable Quality

Multi-institutional research consortia and contract research organizations requiring batch-to-batch consistency and traceable quality documentation should procure ethyl 4-(2-thiazolyl)-4-oxobutyrate from Sigma-Aldrich (97% purity, CoA available) rather than the methyl ester, which is not listed in major catalogs and lacks standardized quality documentation [1]. The availability of validated analytical certificates and a patent-documented synthetic route ensures that results can be replicated across different laboratories and over extended time periods, a critical requirement for high-impact publications and regulatory submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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